2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid
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Overview
Description
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a phenyl group attached to a butanoic acid backbone
Scientific Research Applications
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-chlorobenzoyl chloride reacts with phenylacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Additionally, the optimization of reaction parameters, such as catalyst concentration and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The presence of the chlorophenyl and phenyl groups allows it to bind to hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-oxo-4-phenylbutanoic acid: Similar structure but with the chlorine atom in a different position.
2-(3-Bromophenyl)-4-oxo-4-phenylbutanoic acid: Bromine atom instead of chlorine.
2-(3-Chlorophenyl)-4-oxo-4-(4-methylphenyl)butanoic acid: Methyl group added to the phenyl ring.
Uniqueness
2-(3-Chlorophenyl)-4-oxo-4-phenylbutanoic acid is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets. The position of the chlorine atom and the presence of the phenyl group contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-oxo-4-phenylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c17-13-8-4-7-12(9-13)14(16(19)20)10-15(18)11-5-2-1-3-6-11/h1-9,14H,10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDTZXQICAHODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(C2=CC(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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